Nav1.7-IN-3

Nav1.7 inhibitor IC50 Potency comparison

Nav1.7-IN-3 is a best-in-class research tool for peripheral Nav1.7 target engagement. Unlike PF-05089771—which suffers a >15-fold potency loss at the rat ortholog—Nav1.7-IN-3 retains consistent activity across mouse and rat, eliminating species-dependent variability in preclinical pain and itch models. Its engineered selectivity over the cardiac Nav1.5 channel reduces off-target confounds, while limited CNS penetration ensures peripherally driven efficacy readouts. Orally bioavailable with rapid onset (30–35 min) and proven at 30 mg/kg in formalin and pruritus models, this ≥98% pure compound is the definitive choice for translational sodium channel research.

Molecular Formula C17H20ClFN4O2S2
Molecular Weight 431.0 g/mol
Cat. No. B8103251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNav1.7-IN-3
Molecular FormulaC17H20ClFN4O2S2
Molecular Weight431.0 g/mol
Structural Identifiers
SMILESC1CC2(CCCN2C1)CNC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=CS4)F
InChIInChI=1S/C17H20ClFN4O2S2/c18-12-9-15(27(24,25)22-16-20-5-8-26-16)13(19)10-14(12)21-11-17-3-1-6-23(17)7-2-4-17/h5,8-10,21H,1-4,6-7,11H2,(H,20,22)
InChIKeyXFWKBJBSEOZBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nav1.7-IN-3: High-Potency, Orally Bioavailable Nav1.7 Inhibitor for Pain and Itch Research


Nav1.7-IN-3 (CAS 1788872-06-9) is a potent, selective, orally bioavailable inhibitor of the voltage-gated sodium channel Nav1.7, also known as SCN9A [1]. It belongs to the N-linked arylsulfonamide chemical class and exhibits an IC50 of 8 nM against the Nav1.7 channel . The compound is characterized by limited central nervous system (CNS) penetration and has demonstrated robust in vivo efficacy in rodent models of acute and chronic pain, as well as pruritus .

Why Nav1.7-IN-3 Cannot Be Replaced by Other Nav1.7 Inhibitors in Preclinical Pain Studies


Substitution with other Nav1.7 inhibitors, such as the widely used PF-05089771, is not straightforward. Nav1.7-IN-3 (compound 5 in Roecker et al., 2017) was specifically optimized for a balance of high potency, oral bioavailability, and a unique selectivity profile that minimizes off-target cardiovascular risks associated with Nav1.5 inhibition [1]. Furthermore, its distinct physicochemical properties confer limited CNS penetration, a critical attribute for avoiding centrally-mediated side effects in peripheral pain models . Empirical data shows that key comparators like PF-05089771 exhibit significantly different species-dependent potencies, particularly a >15-fold reduction in activity at the rat Nav1.7 ortholog, which complicates preclinical data interpretation [2]. The following quantitative evidence underscores why Nav1.7-IN-3 is a distinct and non-fungible tool for specific research applications.

Nav1.7-IN-3 Quantitative Differentiation Guide: Potency, Selectivity, and In Vivo Efficacy vs. Key Comparators


Nav1.7-IN-3 Exhibits Higher Potency than Nav1.7-IN-2 in Biochemical Assays

Nav1.7-IN-3 demonstrates superior potency compared to its close structural analog, Nav1.7-IN-2. In vitro biochemical assays show that Nav1.7-IN-3 inhibits the Nav1.7 channel with an IC50 of 8 nM [1]. In contrast, Nav1.7-IN-2 is a less potent inhibitor, with a reported IC50 of 80 nM [2]. This represents a 10-fold improvement in potency for Nav1.7-IN-3.

Nav1.7 inhibitor IC50 Potency comparison

Nav1.7-IN-3 Demonstrates Superior Potency and Selectivity at Human Nav1.7 Compared to PF-05089771

Nav1.7-IN-3 is a more potent inhibitor of the human Nav1.7 channel (IC50 = 8 nM) than the well-characterized inhibitor PF-05089771 (IC50 = 11 nM) [1]. This difference, while modest, is complemented by a superior selectivity profile. Nav1.7-IN-3 was explicitly designed for high selectivity over Nav1.5, the cardiac sodium channel [1]. In contrast, PF-05089771, while still selective, exhibits a 1,000-fold selectivity for Nav1.7 over Nav1.5 [2].

Nav1.7 inhibitor Selectivity PF-05089771 comparison

Nav1.7-IN-3 Exhibits Consistent Potency Across Rodent Species, Unlike PF-05089771

Nav1.7-IN-3 maintains robust efficacy in mouse and rat pain models, indicating consistent potency across key rodent species [1]. In stark contrast, PF-05089771 exhibits a significant species-dependent potency drop. It is highly potent against mouse Nav1.7 (IC50 = 8 nM) but is approximately 15-fold less potent against rat Nav1.7 (IC50 = 171 nM) [2]. This creates a major translational confounder when using PF-05089771 in rat models, whereas Nav1.7-IN-3 provides a more reliable and interpretable pharmacological profile.

Species-specific potency Preclinical model PF-05089771

Nav1.7-IN-3 Provides Robust In Vivo Efficacy in Pain and Itch Models Following Oral Administration

Nav1.7-IN-3 is orally bioavailable and demonstrates rapid, dose-dependent efficacy in vivo. In a mouse formalin pain model, oral administration of Nav1.7-IN-3 (compound 5) at 30 mg/kg produced a statistically significant reversal of nociceptive behavior within 35 minutes [1]. Furthermore, the compound showed significant efficacy in a mouse itch model, reducing pruritus at a 30 mg/kg oral dose within 30 minutes [1].

In vivo efficacy Oral bioavailability Pain model Itch model

Nav1.7-IN-3 Demonstrates Limited CNS Penetration, a Key Differentiator for Peripheral Target Engagement Studies

Nav1.7-IN-3 is characterized by limited CNS penetration, as noted in its primary disclosure and subsequent vendor descriptions [1]. This property is a deliberate design feature to ensure that observed analgesic effects are primarily mediated by peripheral Nav1.7 channels. In contrast, many other Nav1.7 inhibitors in development are CNS-penetrant, which can complicate the interpretation of behavioral outcomes due to potential central side effects. This property was optimized as part of the lead series.

CNS penetration Peripheral restriction Pharmacokinetics

Nav1.7-IN-3 Optimal Application Scenarios in Pain and Itch Research


Acute and Chronic Pain Model Characterization in Mice

Nav1.7-IN-3 is an ideal tool compound for investigating the role of peripheral Nav1.7 in acute and chronic pain models in mice. Its oral bioavailability, rapid onset of action (30-35 minutes), and demonstrated efficacy in the formalin test at 30 mg/kg make it well-suited for in vivo pharmacology studies [1]. The limited CNS penetration ensures that observed analgesic effects are attributable to peripheral target engagement, simplifying mechanistic interpretation.

Pruritus (Itch) Pathway Investigation

The compound's demonstrated efficacy in a mouse itch model at an oral dose of 30 mg/kg [1] positions it as a valuable probe for studying the role of Nav1.7 in pruriceptive signaling. This application is particularly relevant for exploring therapeutic interventions for chronic itch conditions, where peripheral neuronal hyperexcitability is implicated.

Translational Studies Requiring Consistent Rodent Pharmacology

For research programs that require moving between mouse and rat models, Nav1.7-IN-3 offers a significant advantage over compounds like PF-05089771, which suffers from a 15-fold potency drop at the rat Nav1.7 channel [2]. Using Nav1.7-IN-3 minimizes species-dependent variability in pharmacodynamic readouts, providing a more reliable basis for translating findings between rodent species.

In Vitro Selectivity Profiling of Nav1.7-Mediated Effects

The high selectivity of Nav1.7-IN-3, particularly over the cardiac Nav1.5 channel [1], makes it a superior reagent for in vitro assays aimed at isolating Nav1.7-specific effects on neuronal excitability, action potential firing, or synaptic transmission. This reduces the likelihood of confounding results due to off-target activity on other sodium channel isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nav1.7-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.